N-(Piperidin-3-YL)cyclopentanecarboxamide
Description
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-piperidin-3-ylcyclopentanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c14-11(9-4-1-2-5-9)13-10-6-3-7-12-8-10/h9-10,12H,1-8H2,(H,13,14) |
InChI Key |
KAUNTIVSXUNXBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation via COMU-Mediated Coupling (General Procedure A)
- Reagents: Equimolar amounts of cyclopentanecarboxylic acid and 3-aminopiperidine (or its protected form).
- Solvent: Anhydrous dichloromethane (DCM).
- Base: Diisopropylethylamine (5 equivalents).
- Coupling reagent: COMU (1.1 equivalents).
- Conditions: Stirring at room temperature for 16–24 hours.
- Work-up: Solvent evaporation, aqueous washes, and purification by flash chromatography.
This method yields the amide bond efficiently with high purity (>95%) and good yields (typically 60–85% depending on substrate and scale).
Protection and Deprotection Steps (General Procedure B)
- Protection: Boc (tert-butoxycarbonyl) protection of amines is commonly used to prevent side reactions during coupling.
- Deprotection: Boc groups are removed using trifluoroacetic acid (TFA) in DCM at room temperature for 1–5 hours.
- Purification: Post-deprotection, the crude product is neutralized with saturated sodium bicarbonate solution, extracted, dried, and purified by chromatography.
Representative Synthesis Example
A typical synthetic route involves:
- Synthesis of Boc-protected 3-aminopiperidine derivative.
- Coupling with cyclopentanecarboxylic acid using COMU and DIPEA in DCM.
- Purification of the Boc-protected amide intermediate.
- Boc deprotection using TFA/DCM to yield the final this compound.
Research Findings and Data
Binding Affinity and Biological Activity
- The compound or its derivatives have shown potent antagonistic activity against human CCR2 receptor with IC50 values in the low nanomolar range (e.g., 1.3 nM for closely related compounds).
- Selectivity over other chemokine receptors (such as CCR5) is high, approximately 500-fold, indicating the specificity of the scaffold.
Characterization Data
| Parameter | Typical Values / Observations |
|---|---|
| Purity | >95% (LC-MS UV detection) |
| 1H NMR (400 MHz, CDCl3) | Characteristic amide NH, piperidine ring protons, cyclopentane signals |
| 13C NMR (125 MHz, CDCl3) | Carbonyl carbon ~171 ppm, piperidine carbons, cyclopentane carbons |
| IR (ATR) | Amide NH stretch ~3300 cm⁻¹ (broad), C=O stretch ~1650–1700 cm⁻¹ |
| HRMS (ESI) | Molecular ion peak consistent with C14H24N2O (exact mass) |
Synthetic Scheme Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection | Di-tert-butyl dicarbonate, THF, RT, 18 h | 66–73 | Protects amine group |
| Amide coupling | COMU, DIPEA, DCM, RT, 16–24 h | 60–85 | Efficient amide bond formation |
| Boc deprotection | TFA/DCM, RT, 1–5 h | Quantitative | Removes Boc group |
| Purification | Flash chromatography | - | Ensures >95% purity |
Analytical Techniques Used in Preparation
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity and purity.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight.
- Infrared Spectroscopy (IR): Identifies functional groups, especially amide bonds.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Assesses purity and molecular ion presence.
- X-ray Crystallography: Occasionally used for structural confirmation of related compounds.
Notes on Scale-Up and Practical Considerations
- The use of COMU as a coupling reagent is preferred due to its high efficiency and low racemization risk.
- Boc protection/deprotection steps are standard and compatible with a variety of functional groups.
- Purification by flash chromatography is effective for laboratory scale; alternative methods may be required for industrial scale.
- Reaction monitoring by TLC and LC-MS is recommended to optimize reaction times and yields.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-3-YL)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amides, and halogenated derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
N-(Piperidin-3-YL)cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: This compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-(Piperidin-3-YL)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This interaction can lead to various pharmacological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Structural Analogues in the Fentanyl Family
Cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide) is a potent synthetic opioid. Key distinctions from the hypothetical parent compound include:
- Substituents : A phenyl group and a phenethyl-piperidine moiety, which enhance μ-opioid receptor binding affinity .
*Calculated based on molecular formula.
Hydrazine-Carbonothioyl Derivatives
describes cyclopentanecarboxamide derivatives with hydrazine-1-carbonothioyl groups, synthesized via reactions with diverse acyl hydrazides. These compounds exhibit distinct physicochemical properties:
| Compound ID () | Yield (%) | Melting Point (°C) | Substituent |
|---|---|---|---|
| 2.12 | 59 | 158–161 | Phenoxyacetyl hydrazine |
| 2.13 | 63 | 148–150 | Phenylthioacetyl hydrazine |
| 2.14 | 66 | 193–195 | Benzoyl hydrazine |
Key observations:
Heterocyclic Derivatives
The compound N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide () incorporates pyridine and thiophene rings:
- Molecular Formula : C₂₁H₂₇N₃OS.
- Structural Features : The pyridine and thiophene groups may enhance lipophilicity and receptor interactions compared to purely aliphatic derivatives .
Biological Activity
N-(Piperidin-3-YL)cyclopentanecarboxamide, also known as N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide, is a compound of significant interest due to its biological activity, particularly as a receptor antagonist. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
This compound has the molecular formula C₁₁H₁₅N₂O and features a cyclopentane structure with a piperidine moiety. The synthesis typically involves the reaction of piperidine with cyclopentanecarboxylic acid or its derivatives, often requiring coupling agents to facilitate amide bond formation. The general reaction can be summarized as follows:
Receptor Antagonism
This compound has been studied for its activity as an antagonist at chemokine receptors, particularly the human CC chemokine receptor 2 (CCR2). It exhibits promising binding affinity and functional activity, with reported IC50 values indicating its potency in inhibiting receptor-mediated responses. For instance, related compounds have shown selectivity against other chemokine receptors, suggesting that modifications to the cyclopentane scaffold can enhance receptor binding and antagonist properties.
Interaction Studies
Interaction studies have utilized radiolabeled ligand binding assays and functional assays to evaluate the efficacy and selectivity of this compound against various receptors. Findings indicate that this compound exhibits selective antagonism, which may be beneficial in therapeutic contexts where modulation of immune responses is desired.
Comparative Analysis with Similar Compounds
The following table highlights some structurally similar compounds along with their biological activities:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-[1-(4-Fluorobenzyl)piperidin-3-YL]cyclopentanecarboxamide | Contains a fluorobenzyl group | Potential CCR2 antagonist |
| N-(4-Methylpiperidin-1-YL)cyclopentanecarboxamide | Methyl substitution on piperidine | Varying receptor activity |
| N-(Pyrrolidin-1-YL)cyclopentanecarboxamide | Pyrrolidine instead of piperidine | Different receptor selectivity |
This comparison illustrates how variations in structure can influence biological activities while maintaining key features that affect their interaction with receptors.
Case Studies and Research Findings
Research has demonstrated that compounds similar to this compound can exhibit significant biological activities. For example, studies on piperidine derivatives have shown their potential as antifungal agents against Candida auris, highlighting the importance of structural modifications in enhancing biological efficacy .
Additionally, investigations into related compounds have revealed anticancer properties where derivatives showed superior cytotoxicity compared to established drugs like imatinib. These findings underscore the therapeutic potential of piperidine-based compounds in treating various diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
